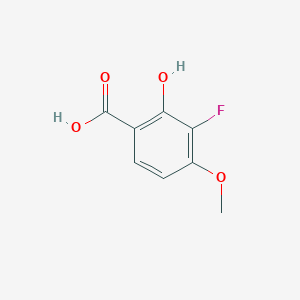
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated organic compound that belongs to the indene family. This compound is characterized by the presence of two fluorine atoms at the 3-position and a carboxylic acid group at the 4-position of the indene ring. The fluorine atoms impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the introduction of fluorine atoms into the indene ring. One common method is the electrophilic fluorination of 2,3-dihydro-1H-indene-4-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxaldehyde or this compound ketone.
Reduction: Formation of 3,3-difluoro-2,3-dihydro-1H-indene-4-methanol or 3,3-difluoro-2,3-dihydro-1H-indene-4-alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxaldehyde
- 3,3-difluoro-2,3-dihydro-1H-indene-4-methanol
- 3,3-difluoro-2,3-dihydro-1H-indene-4-alkane
Uniqueness
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group on the indene ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1780946-75-9 |
|---|---|
Molekularformel |
C10H8F2O2 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
3,3-difluoro-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)5-4-6-2-1-3-7(8(6)10)9(13)14/h1-3H,4-5H2,(H,13,14) |
InChI-Schlüssel |
ALPWUFGZUZFAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C1C=CC=C2C(=O)O)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



